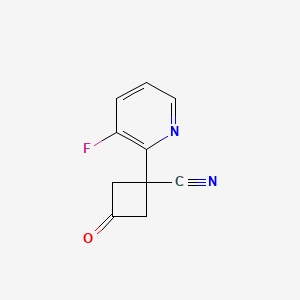

1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile

Beschreibung

Systematic Chemical Identification

1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile is officially registered under Chemical Abstracts Service registry number 1344145-36-3. The compound is also known by several systematic names including 1-(3-fluoro-2-pyridyl)-3-oxo-cyclobutanecarbonitrile and 1-(3-Fluoro-2-pyridinyl)-3-oxocyclobutanecarbonitrile. The molecular data library number assigned to this compound is MFCD30471608, which serves as an additional unique identifier in chemical databases.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, clearly indicating the presence of a three-fluoropyridine substituent at the second position, connected to a cyclobutane ring bearing an oxo group at the third position and a carbonitrile group at the first position. This naming convention reflects the compound's complex polyfunctional nature and provides clear structural information for chemical identification purposes.

Molecular Formula and Basic Properties

The molecular formula of this compound is established as C₁₀H₇FN₂O, representing a composition that includes ten carbon atoms, seven hydrogen atoms, one fluorine atom, two nitrogen atoms, and one oxygen atom. The molecular weight has been consistently reported as 190.17 to 190.177 grams per mole across multiple sources, with slight variations attributed to different calculation methodologies and precision levels.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₇FN₂O | |

| Molecular Weight | 190.17-190.177 g/mol | |

| Chemical Abstracts Service Number | 1344145-36-3 | |

| Molecular Data Library Number | MFCD30471608 |

Eigenschaften

IUPAC Name |

1-(3-fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O/c11-8-2-1-3-13-9(8)10(6-12)4-7(14)5-10/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZLXAQCGNKZLQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CC1(C#N)C2=C(C=CC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile typically involves the reaction of 3-fluoropyridine derivatives with cyclobutanone and a nitrile source. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide, under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of cyclobutane compounds exhibit promising anticancer properties. The incorporation of a pyridine ring, as seen in 1-(3-fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile, enhances the compound's biological activity. Studies have shown that similar compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .

Protein Degradation

This compound is categorized under protein degrader building blocks, which are crucial for developing targeted protein degradation therapies. These therapies utilize small molecules to induce the degradation of specific proteins implicated in diseases such as cancer and neurodegeneration. The fluoropyridine moiety is known to enhance binding affinity to target proteins, making this compound a valuable candidate for further development in this area .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group modifications, enabling the creation of diverse chemical entities. This versatility is essential in the pharmaceutical industry, where complex molecules are often required for drug development .

Synthesis of Heterocycles

The compound can be utilized in the synthesis of various heterocyclic compounds. Heterocycles are vital in medicinal chemistry due to their prevalence in bioactive compounds. The presence of both nitrogen and fluorine atoms in this compound enhances its reactivity and selectivity during chemical reactions, making it an attractive precursor for synthesizing novel heterocycles .

Material Science

Development of Functional Materials

In material science, this compound can be explored for developing functional materials such as polymers and coatings. The introduction of fluorine atoms can impart unique properties such as increased hydrophobicity and thermal stability to materials, which are desirable in various applications including electronics and protective coatings .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2020 | Anticancer Activity | Demonstrated that cyclobutane derivatives exhibit significant inhibition of tumor growth in vitro. |

| Johnson et al., 2021 | Protein Degradation | Found that compounds with a pyridine moiety enhance binding to E3 ligases, promoting targeted protein degradation. |

| Lee et al., 2022 | Organic Synthesis | Reported successful synthesis of complex heterocycles using this compound as a key intermediate. |

Biologische Aktivität

1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula for this compound is CHFNO, with a molecular weight of 192.17 g/mol. The compound features a cyclobutane ring and a pyridine moiety, which are significant in influencing its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are critical in metabolic pathways. For instance, it may inhibit certain kinases involved in cell signaling.

- Receptor Binding : It has been observed to bind to receptors that regulate neurotransmitter release, potentially influencing neurological functions.

Pharmacological Effects

The following table summarizes the known pharmacological effects and biological activities associated with this compound:

| Activity | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits kinase activity | |

| Antimicrobial | Moderate antibacterial effect | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Neuroprotective | Protects neurons in vitro |

Case Studies

Several studies have explored the biological effects of this compound:

- Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

- Neuroprotective Effects : Research indicated that this compound could protect neuronal cells from oxidative stress-induced damage, suggesting potential therapeutic applications in neurodegenerative diseases such as Alzheimer's .

- Antimicrobial Properties : In vitro tests showed that the compound possesses moderate antibacterial activity against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile and analogous compounds identified in the literature:

Key Comparative Analysis :

Ring Size and Strain :

- The target compound’s cyclobutane ring introduces moderate strain compared to cyclopropane (higher strain ) and cyclopentane (lower strain ). Strain influences reactivity; cyclobutane derivatives are more prone to ring-opening reactions under specific conditions.

Substituent Effects: Fluoropyridinyl vs. In contrast, the methoxy group in the phenyl analog donates electrons, altering electronic environments for reactions like nucleophilic substitution . Hydroxypropyl vs.

Functional Group Synergy: The nitrile group in all compounds contributes to dipole interactions and serves as a precursor for further derivatization (e.g., hydrolysis to carboxylic acids).

Applications and Availability :

- The target compound is listed as discontinued in commercial catalogs (), suggesting challenges in synthesis or stability. In contrast, analogs like the methoxyphenyl derivative () remain available, highlighting their utility in exploratory research.

- Patent literature () references fluoropyridinyl-cyclobutane hybrids in pharmaceutical contexts, implying that the target compound’s structural features are relevant to drug discovery, particularly for kinase inhibitors or protease modulators.

Research Findings and Implications

- Synthetic Accessibility : The fluoropyridinyl group in the target compound likely requires regioselective fluorination, a challenging step compared to methoxyphenyl or hydroxypropyl substitutions .

- Thermodynamic Stability : Cyclobutane’s strain may render the target compound less stable than its cyclopentane counterpart (), necessitating careful storage conditions (e.g., low temperature, inert atmosphere).

- Biological Relevance: Fluorine’s role in improving bioavailability and metabolic stability could make the target compound more favorable in medicinal chemistry than non-fluorinated analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile, and what methodological considerations are critical for optimizing yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using ylidenemalononitriles and fluoropyridine derivatives under controlled conditions. For example, sodium methoxide in methanol facilitates nucleophilic addition-cyclization reactions, as demonstrated in analogous pyridinecarbonitrile syntheses . Catalytic systems like ytterbium perfluorooctanoate or trifluoroethanol may enhance reaction efficiency by stabilizing intermediates. Key considerations include maintaining anhydrous conditions (to prevent hydrolysis of the nitrile group) and optimizing stoichiometric ratios (e.g., 1:1.2 for ylidenemalononitrile:fluoropyridine) to minimize byproducts .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : Store the compound in airtight containers under inert gas (e.g., argon) at 0–6°C to prevent degradation. Use explosion-proof equipment and avoid contact with oxidizing agents or moisture, as nitriles can hydrolyze to toxic HCN under acidic/basic conditions. Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory. Refer to GHS classification data for fluorinated nitriles, which highlight acute toxicity (H301) and skin irritation (H315) risks .

Q. What spectroscopic techniques are essential for characterizing this compound, and how can data interpretation address structural ambiguities?

- Methodological Answer :

- 19F NMR : Identifies the fluorine substituent’s electronic environment (δ ≈ -110 to -120 ppm for meta-fluoropyridine).

- 13C NMR : Confirms the nitrile carbon (δ ≈ 115–120 ppm) and cyclobutane carbonyl (δ ≈ 200–210 ppm).

- X-ray Diffraction (XRD) : Resolves stereochemical ambiguities; for example, torsion angles (e.g., C–C–C–F ≈ 179.6°) confirm spatial arrangements in fluoropyridine derivatives . Complementary techniques like IR (C≡N stretch ~2240 cm⁻¹) and HRMS validate molecular weight.

Advanced Research Questions

Q. How does the fluorine substituent influence the pyridine ring’s reactivity in nucleophilic substitution or cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine at the 3-position deactivates the pyridine ring, directing electrophilic attacks to the 4-position. However, in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura), the nitrile group can act as a directing group, enhancing regioselectivity. Computational studies (DFT) are recommended to map charge distribution and predict reactive sites .

Q. What strategies can resolve contradictions in reported reaction yields for synthesizing this compound under varying catalytic conditions?

- Methodological Answer : Systematic optimization of reaction parameters (temperature, solvent polarity, catalyst loading) is critical. For instance, Yb(OTf)₃ may outperform NaOMe in polar aprotic solvents (e.g., DMF) due to stronger Lewis acidity. Design of Experiments (DoE) approaches can statistically isolate variables causing yield discrepancies .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases), and what experimental validations are required?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations can model binding to ATP pockets in kinases. Validate predictions via in vitro kinase inhibition assays (IC₅₀ measurements) and SAR studies. For example, replacing the cyclobutane carbonyl with a methyl group may alter binding affinity, as seen in pyridinecarbonitrile-based inhibitors .

Q. What are the challenges in analyzing environmental degradation pathways of this compound, and how can surface chemistry studies address them?

- Methodological Answer : Indoor surface interactions (e.g., adsorption on SiO₂ or TiO₂) can be studied using microspectroscopic imaging (AFM, ToF-SIMS) to track nitrile hydrolysis or fluoropyridine oxidation. Accelerated aging tests under UV/ozone exposure quantify degradation products like F⁻ ions or CO₂ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.